molecular formula C15H20O3 B8297192 Ethyl 2-benzoyl-3,3-dimethylbutanoate CAS No. 75574-69-5

Ethyl 2-benzoyl-3,3-dimethylbutanoate

Cat. No.: B8297192
CAS No.: 75574-69-5
M. Wt: 248.32 g/mol
InChI Key: QPMKTOLBLRBPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzoyl-3,3-dimethylbutanoate (CAS: 75574-69-5) is an ester derivative featuring a benzoyl group at the C2 position and two methyl substituents at the C3 position of a butanoate backbone. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol. The compound is structurally characterized by a ketone (benzoyl) and a branched ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry . Its applications include serving as a precursor in metal-catalyzed C–H bond functionalization reactions due to the electron-withdrawing benzoyl group, which enhances reactivity at specific positions .

Properties

CAS No.

75574-69-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-benzoyl-3,3-dimethylbutanoate

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12(15(2,3)4)13(16)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3

InChI Key

QPMKTOLBLRBPPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications/Reactivity
Ethyl 2-benzoyl-3,3-dimethylbutanoate C₁₅H₂₀O₃ Benzoyl (C2), 2× methyl (C3) Ester, ketone Organic synthesis intermediates
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ Bromo (C2), 2× methyl (C3) Ester, alkyl bromide Nucleophilic substitution reactions
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ Acetyl (C2), methyl (C3) Ester, ketone Pharmaceutical intermediates
Ethyl 2-ethyl-3,3-dimethylbutanoate C₁₀H₂₀O₂ Ethyl (C2), 2× methyl (C3) Ester Flavoring agents (e.g., pineapple)
Ethyl (R)-2-amino-3,3-dimethylbutanoate C₈H₁₇NO₂ Amino (C2), 2× methyl (C3) Ester, amine Chiral building blocks in drug synthesis
Ethyl 3-hydroxy-2,2-dimethylbutanoate C₈H₁₆O₃ Hydroxyl (C3), 2× methyl (C2) Ester, alcohol Biocatalytic reductions

Physicochemical Properties

  • Boiling Points and Polarity: The benzoyl derivative (C₁₅H₂₀O₃) has a higher molecular weight and boiling point compared to simpler esters like ethyl 2-ethyl-3,3-dimethylbutanoate (C₁₀H₂₀O₂). The hydroxyl group in ethyl 3-hydroxy-2,2-dimethylbutanoate increases polarity and hydrogen-bonding capacity, enhancing water solubility .
  • Steric Effects : The 3,3-dimethyl substitution in the target compound reduces conformational flexibility, impacting its reactivity in sterically demanding reactions .

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